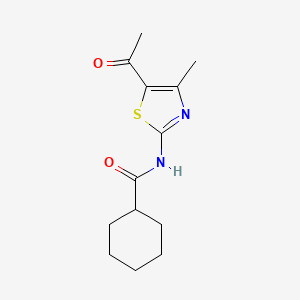![molecular formula C19H25N3O3 B5836562 N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea, also known as DEAB, is a chemical compound that belongs to the class of phenylurea derivatives. DEAB has been extensively studied for its biological and pharmacological properties. In
Mechanism of Action
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea inhibits the activity of ALDH by binding to the enzyme's active site and blocking the access of its substrate, retinaldehyde. This leads to an accumulation of retinaldehyde, which can be toxic to cells. The inhibition of ALDH by N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to affect various biological processes such as stem cell differentiation, cancer development, and drug resistance.
Biochemical and Physiological Effects
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to affect various biological processes such as stem cell differentiation, cancer development, and drug resistance. Inhibition of ALDH by N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells. N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to sensitize cancer cells to chemotherapy drugs.
Advantages and Limitations for Lab Experiments
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of ALDH, which makes it a valuable tool for studying the role of ALDH in various biological processes. N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea is also stable and can be easily synthesized in large quantities. However, N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. Additionally, N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea can have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has several potential future directions for research. It can be used to study the role of ALDH in various biological processes such as stem cell differentiation, cancer development, and drug resistance. Additionally, N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea can be used as a lead compound for the development of novel ALDH inhibitors for the treatment of cancer and other diseases. Further studies are needed to explore the potential of N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea and its derivatives for therapeutic purposes.
Conclusion
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea is a chemical compound that has been extensively studied for its biological and pharmacological properties. It inhibits the activity of ALDH, an enzyme involved in the metabolism of retinoic acid. N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been used as a tool to study the role of ALDH in various biological processes such as stem cell differentiation, cancer development, and drug resistance. N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has several advantages for lab experiments, but also has some limitations. Further studies are needed to explore the potential of N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea and its derivatives for therapeutic purposes.
Synthesis Methods
The synthesis of N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea involves the reaction of 4-diethylaminobenzaldehyde with 3,4-dimethoxyaniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with urea to obtain N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea. The purity and yield of N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its biological and pharmacological properties. It has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme involved in the metabolism of retinoic acid, a derivative of vitamin A. N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been used as a tool to study the role of ALDH in various biological processes such as stem cell differentiation, cancer development, and drug resistance.
properties
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-5-22(6-2)16-10-7-14(8-11-16)20-19(23)21-15-9-12-17(24-3)18(13-15)25-4/h7-13H,5-6H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWGBXRIHNWAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)


![4-oxo-3-(2-oxo-2-phenylethyl)-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5836523.png)

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B5836532.png)

![1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)
![5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5836548.png)


![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5836594.png)
